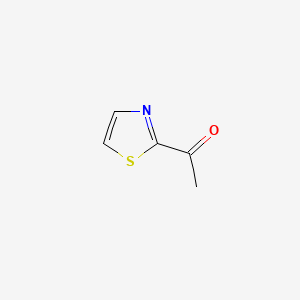

2-Acetylthiazole

Description

This compound has been reported in Allium cepa and Phaseolus vulgaris with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

rice flavoring compound

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFXATYAINJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030162 | |

| Record name | 2-Acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour | |

| Record name | 2-Acetylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 91.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Acetylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.225-1.229 | |

| Record name | 2-Acetylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24295-03-2 | |

| Record name | 2-Acetylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24295-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-thiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGS5268I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.5 - 65.5 °C | |

| Record name | 2-Acetylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of Nutty and Roasted Aromas: A Deep Dive into the Formation of 2-Acetylthiazole in the Maillard Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and flavor science, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable colors and aromas in a vast array of cooked foods. Among the myriad of flavor compounds generated, 2-acetylthiazole stands out for its potent nutty, cereal-like, and popcorn-like aroma, making it a key contributor to the sensory profile of products like roasted meats, coffee, and baked goods. This technical guide provides a comprehensive overview of the formation mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and professionals in related fields.

Core Formation Mechanism: A Symphony of Precursors and Intermediates

The formation of this compound is a multi-step process primarily involving the interaction of a sulfur-containing amino acid, L-cysteine, with dicarbonyl compounds derived from the degradation of reducing sugars, such as D-glucose.[1][2] A novel and significant pathway proposes the reaction of glyoxal and methylglyoxal, produced from D-glucose, with hydrogen sulfide (H₂S) and ammonia (NH₃) which are degradation products of L-cysteine.[2]

Key Precursors and Intermediates:

-

Reducing Sugars: D-glucose is a common precursor, which upon heating, degrades to form reactive dicarbonyl compounds.

-

Sulfur Source: L-cysteine is the primary sulfur- and nitrogen-donating amino acid. Its decarboxylation product, cysteamine, is also a key precursor.

-

Dicarbonyl Intermediates: Glyoxal (GO) and methylglyoxal (MGO) are critical intermediates formed from sugar fragmentation.

-

Strecker Degradation Products: The Strecker degradation of L-cysteine provides the essential building blocks of hydrogen sulfide (H₂S) and ammonia (NH₃).

Isotope labeling studies, specifically the Carbon Module Labeling (CAMOLA) technique, have been instrumental in elucidating this pathway. These studies have confirmed that the C-4 and C-5 atoms of the this compound molecule originate from the carbon backbone of the initial reducing sugar, D-glucose.[2]

The reaction is significantly influenced by the pH of the system. Alkaline conditions are beneficial for the formation of this compound, as they enhance the necessary cyclization and transformation of imine intermediates.[2] Conversely, acidic environments tend to favor the formation of thiols and sulfides, leading to a different aroma profile.

Visualizing the Pathway: From Precursors to Product

The following diagram illustrates the proposed primary formation pathway of this compound from the Maillard reaction of D-glucose and L-cysteine.

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on various reaction parameters, including the type and concentration of precursors, temperature, time, and pH. The following table summarizes quantitative data from model system studies, highlighting the impact of these factors.

| Precursors | Molar Ratio (Cys:Sugar/Dicarbonyl) | Temperature (°C) | pH | Yield/Concentration of this compound | Reference |

| L-Cysteine, D-Glucose | Not Specified | 100, 120, 140 | 4, 6, 8 | Formation increases with temperature and pH. | |

| Cysteine, Methylglyoxal (MGO), Glyoxal (GO) | 1:1 (Cys:MGO) | Not Specified | Not Specified | Dominant product, high yield. | |

| Cysteamine, Glucose | Not Specified | Not Specified | Not Specified | Both 2-acetyl-2-thiazoline and this compound produced. | |

| L-Cysteine, Ribose | Equimolar | 140 | 4.5 - 6.5 | Higher pH favors thiazole formation. |

Experimental Protocols

Maillard Reaction Model System for this compound Formation

This protocol describes a typical laboratory-scale experiment to generate and analyze this compound from the Maillard reaction between D-glucose and L-cysteine.

Materials and Reagents:

-

D-glucose (analytical grade)

-

L-cysteine (analytical grade)

-

Phosphate buffer solutions (pH 4, 6, and 8)

-

Deionized water

-

Screw-capped reaction vials (e.g., 20 mL)

-

Heating block or oil bath

-

Ice bath

-

Vortex mixer

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare stock solutions of D-glucose and L-cysteine in the desired phosphate buffer. A typical concentration is 0.1 M for each.

-

-

Reaction Setup:

-

In a reaction vial, combine equal volumes of the D-glucose and L-cysteine solutions.

-

Blank samples containing only the buffer, only D-glucose in buffer, and only L-cysteine in buffer should be prepared to identify any background compounds.

-

Securely cap the vials.

-

-

Heating:

-

Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 120°C).

-

Heat for a specific duration (e.g., 60 minutes). Time-course studies can be performed by removing vials at different time points.

-

-

Reaction Termination:

-

Immediately after heating, quench the reaction by placing the vials in an ice bath.

-

-

Extraction of Volatiles:

-

Add a known amount of internal standard to each vial.

-

Add an equal volume of dichloromethane to the vial.

-

Vortex vigorously for 2 minutes to extract the volatile compounds.

-

Centrifuge the vials to separate the organic and aqueous layers.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the organic layer (bottom layer) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5MS)

-

Autosampler

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 3°C/min

-

Ramp to 230°C at 8°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 240°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Quantification:

-

Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard.

-

A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations containing the internal standard.

-

The concentration of this compound in the samples is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the investigation of this compound formation in a Maillard reaction model system.

Conclusion

The formation of this compound is a nuanced yet critical aspect of the Maillard reaction, significantly impacting the desirable aroma profiles of many food products. A thorough understanding of its formation mechanism, driven by the interaction of sugar degradation products and cysteine-derived compounds, allows for greater control over flavor development in food processing. The provided experimental protocols and workflows offer a practical framework for researchers to investigate this and other important Maillard reaction products, ultimately contributing to the advancement of food science and technology. Further research, particularly focusing on the impact of different food matrices and processing conditions, will continue to refine our understanding of this fascinating flavor compound.

References

A Technical Guide to the Physicochemical Properties and Characterization of 2-Acetylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole is a heterocyclic aromatic ketone of significant interest across various scientific disciplines, notably in the fields of food science, fragrance chemistry, and as a versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed methodologies for its characterization, and an exploration of its formation through the Maillard reaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application, and analysis.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow oily liquid. | [1] |

| Odor | Popcorn, nutty, hazelnut, cocoa, peanut-like aroma. | [1] |

| Melting Point | 64.5 - 65.5 °C | PubChem |

| Boiling Point | 89.0 - 91.0 °C @ 12.00 mm Hg | PubChem |

| Density | 1.227 g/mL at 25 °C | [2][3] |

| Refractive Index (nD20) | 1.548 | [2] |

| Flash Point | 78 °C (closed cup) |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NOS | |

| Molecular Weight | 127.16 g/mol | |

| IUPAC Name | 1-(1,3-thiazol-2-yl)ethanone | |

| CAS Number | 24295-03-2 | |

| SMILES | CC(=O)C1=NC=CS1 | |

| InChI Key | MOMFXATYAINJML-UHFFFAOYSA-N | |

| Solubility | Insoluble in water; soluble in most organic solvents. | PubChem |

Characterization Methodologies

Accurate characterization of this compound is essential for quality control, reaction monitoring, and structural elucidation. The following sections detail the experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H, 1-2 Hz for ¹³C).

-

Perform phase and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation:

-

A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory (e.g., DuraSamplIR II) is suitable.

-

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify this compound, particularly in complex mixtures such as food and flavor extracts.

2.3.1. Experimental Protocol: GC-MS Analysis

-

Sample Preparation (for food matrix):

-

Employ a sample extraction method appropriate for the matrix, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). For a general approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized.

-

Prepare a dilution series of a certified this compound standard in a solvent matching the final sample extract for calibration.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at 70 eV.

-

GC Column: A polar capillary column such as FFAP (Free Fatty Acid Phase) or Supelcowax-10 is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp at 6 °C/min to 230 °C.

-

Hold at 230 °C for 15 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Key mass fragments for this compound (EI) include m/z 127 (M⁺), 99, and 43.

-

Quantify using a calibration curve generated from the standard solutions.

-

Formation Pathway of this compound

This compound is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. It is a key contributor to the desirable roasted and savory flavors in many cooked foods. The formation of this compound in a model system of L-cysteine and D-glucose is illustrated below.

References

The Sentinel of Savory: A Technical Guide to 2-Acetylthiazole in Thermally Processed Foods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-acetylthiazole, a pivotal flavor compound, in thermally processed foods. It provides a comprehensive overview of its formation, quantification, and the analytical methodologies essential for its study. This document is intended to serve as a critical resource for professionals in research, food science, and drug development who require a deep understanding of this influential molecule.

Introduction: The Aromatic Signature of Thermal Processing

This compound is a potent, sulfur-containing heterocyclic compound that imparts desirable nutty, roasted, and popcorn-like aromas to a wide variety of cooked foods.[1][2] Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occurs during heating. This reaction is responsible for the development of characteristic colors and flavors in foods such as roasted coffee, baked bread, and cooked meats. With a low odor threshold, even minute quantities of this compound can significantly impact the sensory profile of a food product.[2] Understanding the mechanisms of its formation and its concentration in different food matrices is crucial for controlling and optimizing flavor in food production and for assessing the potential physiological effects of dietary-derived compounds.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in thermally processed foods is the Maillard reaction. The key precursors are the sulfur-containing amino acid L-cysteine and reducing sugars, such as D-glucose.[2] The reaction proceeds through a series of complex steps, with the formation of key intermediates like glyoxal and methylglyoxal, which are degradation products of glucose.[2] These dicarbonyl compounds react with hydrogen sulfide (H₂S) and ammonia (NH₃), both derived from the Strecker degradation of L-cysteine, to form the this compound molecule.

The formation of this compound is influenced by various factors including temperature, pH, and the availability of precursors. For instance, alkaline conditions have been shown to favor the formation of this compound.

Below is a diagram illustrating the key steps in the Maillard reaction leading to the formation of this compound.

Quantitative Occurrence in Thermally Processed Foods

The concentration of this compound varies significantly across different food products, influenced by the specific ingredients, processing conditions (temperature and duration), and storage. The following table summarizes the reported concentrations of this compound in a range of thermally processed foods.

| Food Product | Processing Method | Concentration Range | Reference(s) |

| Meat & Seafood | |||

| Chinese Mitten Crab (Eriocheir sinensis) | Cooked | 457.80 µg/kg | |

| Cooked Beef | Boiled/Roasted | Present | |

| Cooked Chicken | Boiled | Present | |

| Nuts | |||

| Toasted Almonds | Toasted | ~20 ppm | |

| Toasted Hazelnuts | Toasted | up to 50 ppm | |

| Roasted Peanuts | Roasted | ~100 ppm | |

| Toasted Pistachios | Toasted | ~30 ppm | |

| Toasted Walnuts | Toasted | ~10 ppm | |

| Beverages | |||

| Roasted Coffee | Roasted | Present | |

| Black Tea | Processed | ~10 ppm | |

| Bakery Products | |||

| Bread/Pastries | Baked | Present |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited sources. ppm = parts per million (mg/kg).

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed, often coupled with a sample preparation method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in food samples.

Detailed Protocol: HS-SPME-GC-MS for Roasted Coffee Beans

This protocol is a representative example for the analysis of this compound in roasted coffee beans.

1. Sample Preparation:

-

Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.

-

Add a small magnetic stir bar.

2. Internal Standard Spiking:

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., this compound-d3) to correct for matrix effects and variations in extraction efficiency.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 60°C for 15 minutes with agitation.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 4°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

5. Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Detailed Protocol: Solvent Extraction for Cooked Meat

This protocol provides a general guideline for the extraction of this compound from a cooked meat matrix.

1. Sample Preparation:

-

Homogenize 10 g of cooked meat sample with 20 mL of purified water.

2. Internal Standard Spiking:

-

Add a known amount of an internal standard (e.g., this compound-d3) to the homogenate.

3. Solvent Extraction:

-

Add 50 mL of dichloromethane to the homogenate and extract by shaking vigorously for 30 minutes.

-

Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collect the organic (lower) layer.

-

Repeat the extraction process two more times with 50 mL of dichloromethane each time.

-

Combine the organic extracts.

4. Extract Concentration and Cleanup:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Utilize the same GC-MS parameters as described in the coffee analysis protocol (Section 4.2), with potential optimization of the temperature program based on the complexity of the meat extract.

6. Quantification:

-

Identify and quantify this compound as described for the coffee analysis, using a calibration curve prepared in a matrix-matched standard if necessary to account for matrix effects.

Conclusion

This compound is a critical flavor compound that significantly contributes to the desirable sensory characteristics of a wide array of thermally processed foods. Its formation via the Maillard reaction is a complex process influenced by multiple factors. The ability to accurately quantify this compound is essential for quality control in the food industry and for research into the impact of diet on human health. The methodologies outlined in this guide provide a robust framework for the analysis of this compound, enabling researchers and industry professionals to better understand and control its presence in the food supply. Further research is warranted to expand the quantitative database of this compound in various foodstuffs and to explore the full range of its biological activities.

References

Spectroscopic Data Interpretation for 2-Acetylthiazole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-acetylthiazole (CAS No: 24295-03-2), a key flavor and fragrance compound.[1][2] The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, food science, and analytical chemistry who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Properties

This compound, with the empirical formula C₅H₅NOS, is a colorless to pale yellow liquid known for its characteristic nutty, popcorn-like aroma.[3] Its structure consists of a thiazole ring substituted with an acetyl group at the 2-position.

Molecular Weight: 127.16 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.75 | Singlet | -CH₃ (Acetyl group) |

| 7.75 | Doublet | H-5 (Thiazole ring) |

| 8.05 | Doublet | H-4 (Thiazole ring) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 25.5 | -CH₃ (Acetyl group) |

| 122.5 | C-5 (Thiazole ring) |

| 144.0 | C-4 (Thiazole ring) |

| 168.0 | C-2 (Thiazole ring) |

| 191.0 | C=O (Acetyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Mass Spectrometry (Electron Ionization) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 127 | 36.58 | [M]⁺ (Molecular Ion) |

| 112 | 24.27 | [M-CH₃]⁺ |

| 99 | 48.35 | [M-CO]⁺ |

| 58 | 32.00 | [C₂H₂S]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |

Source: NIST Mass Spectrometry Data Center

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretch (aromatic) |

| ~1660-1680 | C=O stretch (ketone) |

| ~1500-1600 | C=N and C=C stretch (thiazole ring) |

| ~1360 | C-H bend (methyl) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Sample Preparation:

For ¹H and ¹³C NMR analysis of small molecules like this compound, a sample concentration of 5-25 mg for ¹H and 50-100 mg for ¹³C is typically required. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

Spectra are typically acquired on a high-field NMR spectrometer. For quantitative analysis, the relaxation delay (d1) should be at least five times the longitudinal relaxation time (T₁) of the nucleus of interest to ensure full relaxation between scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Sample Preparation:

For volatile compounds like this compound, a dilute solution in a volatile organic solvent such as dichloromethane or hexane is prepared. The typical concentration for analysis is around 10 µg/mL. The sample should be free of particulates.

Instrumentation and Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty instrument (or with clean KBr plates/ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides unambiguous evidence for the structure of this compound.

-

IR Spectroscopy: The strong absorption around 1660-1680 cm⁻¹ is characteristic of a ketone carbonyl group. The bands in the 3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are consistent with the C-H and C=N/C=C bonds of the thiazole ring, respectively.

-

¹H NMR Spectroscopy: The singlet at 2.75 ppm integrating to three protons corresponds to the methyl group of the acetyl moiety. The two doublets at 7.75 and 8.05 ppm are characteristic of the two protons on the thiazole ring.

-

¹³C NMR Spectroscopy: The peak at 191.0 ppm is indicative of a ketone carbonyl carbon. The signals at 25.5 ppm, and 122.5, 144.0, and 168.0 ppm correspond to the methyl carbon and the three carbons of the thiazole ring, respectively.

-

GC-MS: The molecular ion peak at m/z 127 confirms the molecular weight of the compound. The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), and the peak at m/z 112 represents the loss of a methyl group. These fragmentation patterns are consistent with the proposed structure.

Conclusion

The spectroscopic data obtained from NMR, GC-MS, and IR analyses provide a detailed and consistent characterization of this compound. This guide serves as a valuable resource for scientists and researchers for the identification and interpretation of the spectral features of this important flavor and fragrance compound.

References

The Versatile Thiazole Core: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and diverse pharmacological activities have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides an in-depth exploration of the biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |

| HepG2 (Liver) | 6.69 ± 0.41 | [1] | |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |

| A549 (Lung) | 0.97 ± 0.13 | ||

| 2a | MDA-MB-231 (Breast) | 1.8 | |

| HeLa (Cervical) | 3.5 | ||

| 2e | MDA-MB-231 (Breast) | 2.1 | |

| HeLa (Cervical) | 4.2 | ||

| 9 | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | |

| 10 | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | |

| 4m | BxPC-3 (Pancreatic) | 1.82 ± 0.158 | |

| 4n | MOLT-4 (Leukemia) | 1.9 ± 0.17 | |

| 16a | MCF-7 (Breast) | 0.73 | |

| 18f | A549 (Lung) | 1.64 |

Mechanism of Action: Targeting Cancer Hallmarks

Thiazole derivatives exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Several thiazole-containing compounds act as microtubule-targeting agents. By binding to the colchicine binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Others target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

-

Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

Below are diagrams illustrating some of the key mechanisms of action.

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of Thiazole Derivatives

Thiazole-containing compounds have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that inhibits the visible growth of a microorganism).

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |

| Compound 6d | Staphylococcus aureus | 50 | |

| Streptococcus agalactiae | 100 | ||

| Compound 9 | Staphylococcus aureus | 25 | |

| Streptococcus agalactiae | 25 | ||

| Compound 12 | S. aureus | 125-150 | |

| E. coli | 125-150 | ||

| A. niger | 125-150 | ||

| Compound 13 | S. aureus | 50-75 | |

| E. coli | 50-75 | ||

| A. niger | 50-75 | ||

| Compound 3 | Various Bacteria | 0.23-0.70 mg/mL | |

| Compound 8 | Various Fungi | 0.08-0.23 mg/mL |

Mechanism of Action: Targeting Microbial Machinery

The antimicrobial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes:

-

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its activity and leading to bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Thiazole derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated potent anti-inflammatory properties in various preclinical models. Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for inflammatory disorders.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a thiazole derivative in the carrageenan-induced paw edema model.

| Compound ID | Dose | % Inhibition of Edema (at 3h) |

| 3c | 10 mg/kg | 44% |

Note: Data for this table is generalized from findings where specific thiazole derivatives showed significant inhibition.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Thiazole derivatives

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into groups: control, standard, and test groups (different doses of thiazole derivatives).

-

Drug Administration: Administer the vehicle, standard drug, or thiazole derivative orally or intraperitoneally.

-

Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antiviral Activity of Thiazole Derivatives

The thiazole scaffold is present in several antiviral drugs and has shown promise in the development of new agents against a variety of viruses.

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected thiazole derivatives.

| Compound ID | Virus | Assay | IC50 / EC50 (µM) | Reference |

| 7 | Vaccinia Virus | Antiviral Assay | 7 µg/mL (EC50) | |

| 4d | Influenza A (H3N2) | Neuraminidase Inhibition | 3.43 | |

| D18 | Influenza A (H1N1) | Neuraminidase Inhibition | 13.06 | |

| D41 | Influenza A (H3N2) | Neuraminidase Inhibition | 14.97 | |

| k3 | SARS-CoV-2 3CL protease | Protease Inhibition | 0.010 |

Mechanism of Action: Targeting Viral Enzymes

A key mechanism of antiviral action for some thiazole derivatives is the inhibition of viral enzymes essential for replication and propagation, such as neuraminidase in the influenza virus.

Caption: Inhibition of influenza neuraminidase by thiazole derivatives.

Experimental Protocol: Neuraminidase Inhibition Assay

Materials:

-

Purified neuraminidase enzyme

-

Fluorogenic substrate (e.g., MUNANA)

-

Thiazole derivatives

-

Assay buffer

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the thiazole derivatives in the assay buffer.

-

Enzyme and Compound Incubation: Add the neuraminidase enzyme to the wells of the 96-well plate, followed by the addition of the thiazole derivatives. Incubate for a specified period.

-

Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

Materials:

-

α-Haloketone

-

Thioamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: Dissolve the α-haloketone and an equimolar amount of the thioamide in ethanol in a round-bottom flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The thiazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a privileged structure in medicinal chemistry. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. It is anticipated that further exploration of the chemical space around the thiazole nucleus will lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Key Chemical Precursors for 2-Acetylthiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical precursors and synthetic pathways for producing 2-acetylthiazole, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the core synthetic strategies, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved.

Core Synthetic Strategies and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each employing a unique set of precursor molecules. The most prominent of these methods include the multi-step synthesis from 2-bromothiazole, the classic Hantzsch thiazole synthesis, direct acetylation of the thiazole ring, and the Maillard reaction, which is a key pathway for its formation in food systems.

Multi-Step Synthesis via 2-Bromothiazole

A high-yield and well-documented method for synthesizing this compound involves a three-step process starting from common laboratory reagents. This pathway offers a reliable route to the target molecule with good control over the reaction at each stage.

The key precursors for this pathway are:

-

Thiourea and Chloroacetaldehyde: These react to form the initial thiazole ring structure, 2-aminothiazole.

-

2-Aminothiazole: This intermediate is then converted to 2-bromothiazole.

-

2-Bromothiazole, Butyllithium, and Ethyl Acetate: In the final step, 2-bromothiazole is lithiated and then acetylated to yield this compound.

A logical workflow for this synthesis is presented below.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for forming the thiazole ring.[1] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1] For the synthesis of this compound, the key precursors would be:

-

Thioacetamide: Provides the sulfur and nitrogen atoms for the thiazole ring and the C2 carbon.

-

An α-halo-α'-ketoacetaldehyde derivative (e.g., 3-bromo-2-oxopropanal): Provides the C4, C5, and the acetyl group.

The general mechanism for the Hantzsch synthesis is depicted below.

Direct Acetylation of Thiazole

A more direct route to this compound is the Friedel-Crafts acetylation of the thiazole ring itself. This method is often employed in industrial settings.[2] The primary precursors for this reaction are:

-

Thiazole: The foundational heterocyclic ring.

-

An Acetylating Agent: Typically acetic anhydride or acetyl chloride.

-

A Lewis Acid Catalyst: Such as aluminum chloride or phosphoric acid, to activate the acetylating agent.

Maillard Reaction Pathway

This compound is a known product of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures, contributing to the aroma of many cooked foods.[3] The key precursors in this complex cascade of reactions are:

-

A Sugar Source (e.g., D-glucose): Which degrades to form dicarbonyl compounds like glyoxal and methylglyoxal.[3]

-

A Sulfur-Containing Amino Acid (e.g., L-cysteine): Which provides the necessary hydrogen sulfide (H₂S) and ammonia (NH₃) through Strecker degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols, allowing for a direct comparison of reaction conditions and yields.

Table 1: Synthesis of 2-Aminothiazole (Step 1)

| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiourea | Chloroacetaldehyde | Toluene | 90 | 1.5 | 78.0 |

Table 2: Synthesis of 2-Bromothiazole (Step 2)

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminothiazole | H₂SO₄, HNO₃, NaNO₂, NaBr, CuSO₄ | < 10 | > 1 | Not Specified |

Table 3: Synthesis of this compound via 2-Bromothiazole (Step 3)

| Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (Bromo- thiazole:BuLi:EtOAc) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole | Butyllithium | Ethyl Acetate | 1:1.2:2 | -78 | 3 | 95.2 |

| 2-Bromothiazole | Butyllithium | Ethyl Acetate | 1:1.33:1.67 | -78 | 2 | 95.0 |

| 2-Bromothiazole | Butyllithium | Ethyl Acetate | 1:1.2:1.33 | -80 | 1 | 94.7 |

| 2-Bromothiazole | Butyllithium | Ethyl Acetate | 1:1.13:2 | -78 | 1 | 93.8 |

Experimental Protocols

Detailed Protocol for the Multi-Step Synthesis of this compound from Thiourea

Step 1: Preparation of 2-Aminothiazole

-

In a 500ml three-necked round-bottom flask, add 300ml of toluene, 30g of thiourea, and 49g of chloroacetaldehyde under agitation.

-

Maintain the temperature at 90°C and stir for 1.5 hours.

-

After cooling, add a 20% sodium hydroxide solution to neutralize the mixture to a pH of 7.

-

Separate the organic layer and obtain 2-aminothiazole via vacuum distillation. The resulting product should have a melting point of 92-93°C. The yield is approximately 78.0%.

Step 2: Preparation of 2-Bromothiazole

-

Dissolve 0.25 mol of 2-aminothiazole in 150ml of 45% sulfuric acid in a 500ml reaction flask. Stir until dissolved and cool to 2°C.

-

Add 50ml of 65% concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

Slowly add 50ml of a 5mol/l aqueous sodium nitrite solution, maintaining the temperature below 7°C. Continue stirring for 1 hour after the addition is complete.

-

The resulting solution is then added to a mixed solution of sodium bromide and copper sulfate to carry out the bromination reaction, yielding 2-bromothiazole.

Step 3: Preparation of this compound

-

In a suitable reaction vessel, prepare a solution of 0.18 mol of butyllithium.

-

Dropwise, add a solution containing 0.15 mol of 2-bromothiazole over approximately 2 hours, maintaining a low temperature of -78°C.

-

After the addition is complete, continue to stir the mixture for 1 hour at -78°C.

-

Add 0.3 mol of ethyl acetate dropwise to the solution.

-

Continue stirring for 3 hours to allow the reaction to complete.

-

Allow the mixture to stand, then extract the organic phase.

-

Wash the organic phase with distilled water and dry with anhydrous Na₂SO₄.

-

Collect the fraction boiling at 89-91°C at 1.6kPa via vacuum distillation to obtain 18.16g of this compound, corresponding to a yield of 95.2%.

General Protocol for Hantzsch Thiazole Synthesis

-

In a round-bottom flask equipped with a reflux condenser, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in 10 mL of ethanol.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Note: For the synthesis of this compound, thioacetamide would be used in place of thiourea, and an appropriate α-haloketone precursor for the acetyl group would be required.

General Protocol for Direct Friedel-Crafts Acetylation

The direct acetylation of aromatic compounds is a standard procedure, though specific conditions for thiazole can vary. A general approach is as follows:

-

In a reaction vessel, suspend the Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Add the thiazole substrate dropwise to the mixture.

-

Allow the reaction to stir at room temperature for a specified time, monitoring completion by TLC.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it with an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

References

The Pivotal Role of 2-Acetylthiazole in Food Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole is a key heterocyclic aroma compound that imparts desirable nutty, popcorn-like, and roasted flavors to a wide variety of thermally processed foods. Formed primarily through the Maillard reaction, its exceptionally low odor threshold makes it a significant contributor to the overall flavor profile of products such as coffee, roasted nuts, baked goods, and cooked meats. This technical guide provides an in-depth exploration of the chemistry, sensory properties, formation pathways, and analytical quantification of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of the putative sensory reception mechanisms. This document is intended to be a comprehensive resource for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

This compound (CAS Registry No. 24295-03-2) is a volatile organic compound that plays a crucial role in the desirable flavor profiles of many cooked and roasted foods.[1][2] Its characteristic nutty, popcorn, and roasted aroma notes are fundamental to the sensory experience of products like coffee, cocoa, bread, and meat.[2][3] The significance of this compound in food flavor is underscored by its remarkably low odor threshold, which is in the parts-per-billion (ppb) range, meaning even minute quantities can have a substantial impact on the overall flavor.[1]

This guide delves into the multifaceted role of this compound in food flavor chemistry, providing a technical overview for researchers and industry professionals. We will explore its natural occurrence, sensory characteristics, mechanisms of formation, and methods for its analysis. Furthermore, this guide offers detailed experimental protocols and visual representations of key pathways to serve as a practical resource.

Physicochemical and Sensory Properties

This compound is a colorless to light yellow oily liquid with a molecular formula of C5H5NOS and a molecular weight of 127.17 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H5NOS | |

| Molecular Weight | 127.17 g/mol | |

| Boiling Point | 89-91 °C at 12 mmHg | |

| Density | 1.227 g/mL at 25 °C | |

| Refractive Index | n20/D 1.548 | |

| Solubility | Soluble in alcohol, propylene glycol, and triacetin; Insoluble in water. |

Sensory Profile

The sensory characteristics of this compound are its most notable feature in food chemistry. It is predominantly described as having a nutty, popcorn-like, roasted, and bready aroma . At higher concentrations, it can also contribute savory and meaty notes.

Table 2: Sensory Descriptors for this compound

| Descriptor | Context/Concentration | Reference(s) |

| Nutty, popcorn, roasted peanut, hazelnut | 0.10% in dipropylene glycol | |

| Toasted corn chip, popcorn, raw nutty, bready | - | |

| Chocolate, hazelnut, meaty, fruity | - | |

| Cereal, bread, cocoa | - | |

| Corn chip, musty | 30.00 ppm |

Odor and Taste Thresholds

The potency of this compound as a flavor compound is due to its extremely low detection threshold. While a precise, universally agreed-upon value in water is not consistently reported in the literature, it is widely recognized to be in the parts-per-billion (ppb) range. This low threshold means that it is a potent odorant that can significantly influence food aroma even at trace concentrations.

Table 3: Flavor Thresholds and Usage Levels of this compound

| Parameter | Value/Level | Medium/Application | Reference(s) |

| Odor Threshold | In the parts-per-billion (ppb) range | General | |

| Taste Description | Corn chip with a slight musty background | 30 ppm | |

| Recommended Usage Level | 1 ppm | Bakery | |

| Recommended Usage Level | 2 ppm | Gravies | |

| Recommended Usage Level | 3 ppm | Snack foods | |

| Recommended Usage Level | 0.5 ppm | Soups | |

| Suggested Addition Level | ~20 ppm | Toasted almond flavors | |

| Suggested Addition Level | up to 50 ppm | Hazelnut flavors | |

| Suggested Addition Level | ~100 ppm | Peanut flavors |

Occurrence in Foodstuffs

This compound is not typically present in raw foods. Instead, it is formed during thermal processing. It has been identified in a wide array of cooked and roasted products.

Table 4: Occurrence and Concentration of this compound in Various Foods

| Food Product | Concentration | Reference(s) |

| Roasted Coffee | Present (quantities vary with roasting conditions) | |

| Bread Crust | Present (formed during baking) | |

| Roasted Nuts (general) | Present | |

| Cooked Beef | Present | |

| Cooked Asparagus | Present | |

| Canned Sweet Corn | Present | |

| Cooked Pine Mushroom | Present | |

| Chinese Mitten Crab (Hepatopancreas) | 457.80 µg/kg |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.

The Maillard Reaction

Specifically, the formation of this compound involves the reaction of a sulfur-containing amino acid, most notably L-cysteine, with a reducing sugar, such as D-glucose. Key intermediates in this pathway are dicarbonyl compounds like glyoxal and methylglyoxal, which are degradation products of the sugars. These dicarbonyls react with hydrogen sulfide (H₂S) and ammonia (NH₃), both of which are derived from the degradation of L-cysteine, to form the thiazole ring structure.

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis involves the lithiation of 2-bromothiazole followed by acetylation.

Objective: To synthesize this compound from 2-bromothiazole.

Materials:

-

2-bromothiazole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Ethyl acetate

-

Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Add the anhydrous solvent (THF or MTBE) to the flask and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution to the cooled solvent while stirring.

-

Prepare a solution of 2-bromothiazole in the anhydrous solvent and add it dropwise to the n-BuLi solution via the dropping funnel, maintaining the temperature between -70 and -78 °C. The molar ratio of 2-bromothiazole to n-BuLi should be approximately 1:1.1 to 1:1.5.

-

After the addition is complete, stir the mixture at this temperature for 30-60 minutes to ensure complete lithiation.

-

Add ethyl acetate dropwise to the reaction mixture, again maintaining the low temperature. The molar ratio of 2-bromothiazole to ethyl acetate should be approximately 1:1.3 to 1:2.

-

After the addition of ethyl acetate, allow the reaction to proceed at -78 °C for 1.5-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantification in Food Matrices by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile flavor compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method.

Objective: To quantify this compound in a bread crust sample using HS-SPME-GC-MS.

Materials and Equipment:

-

Bread crust sample

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time)

-

HS-SPME autosampler with a suitable fiber (e.g., Carboxen/Divinylbenzene/Polydimethylsiloxane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for flavor analysis (e.g., a wax or polar column like DB-WAX or FFAP).

Procedure:

-

Sample Preparation:

-

Grind the bread crust sample into a fine powder.

-

Weigh a precise amount of the powdered sample (e.g., 1-2 g) into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles into the headspace.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to promote partitioning of volatiles into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode for a few minutes.

-

Use a temperature program for the GC oven to separate the compounds. A typical program might be: hold at 40 °C for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 5 minutes.

-

The carrier gas is typically helium at a constant flow rate.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 127, 99, 58, 43) and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Sensory Perception Pathway

The perception of aroma compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). While the specific human olfactory receptor for this compound has not been definitively identified, research on structurally and sensorially similar pyrazines has identified OR5K1 as a key receptor for this class of "nutty" and "roasty" compounds. It is highly probable that this compound interacts with a similar receptor or set of receptors.

The binding of an odorant molecule to its receptor initiates a signal transduction cascade:

-

The activated GPCR catalyzes the exchange of GDP for GTP on the associated G protein (Gα_olf).

-

The activated Gα_olf subunit dissociates and activates adenylate cyclase.

-

Adenylate cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron.

-

If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.

Conclusion